molecular formula C19H28N2O2S B2520835 2-(4-ethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one CAS No. 2320142-77-4

2-(4-ethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one

Cat. No.: B2520835
CAS No.: 2320142-77-4
M. Wt: 348.51
InChI Key: JMBQIRYCGVMFFA-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of diazepanes. This compound features a unique combination of an ethoxyphenyl group and a thiolan-diazepane moiety, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Ethoxyphenyl Intermediate: Starting with 4-ethoxybenzaldehyde, a Grignard reaction with an appropriate organomagnesium halide could yield the corresponding alcohol.

    Formation of the Diazepane Ring: The synthesis of the diazepane ring might involve the cyclization of a suitable diamine with a dihalide under basic conditions.

    Coupling of Intermediates: The final step could involve coupling the ethoxyphenyl intermediate with the diazepane intermediate using a suitable coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one may undergo various types of chemical reactions, including:

    Oxidation: The ethoxyphenyl group could be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the ethanone moiety could be reduced to an alcohol.

    Substitution: The ethoxy group could be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could yield alcohols.

Scientific Research Applications

2-(4-ethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving diazepane derivatives.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Receptors: Interaction with specific receptors in biological systems.

    Enzyme Inhibition: Inhibition of enzymes involved in key metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one
  • 2-(4-ethoxyphenyl)-1-[4-(pyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one

Uniqueness

2-(4-ethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is unique due to the presence of both an ethoxyphenyl group and a thiolan-diazepane moiety, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S/c1-2-23-18-6-4-16(5-7-18)14-19(22)21-10-3-9-20(11-12-21)17-8-13-24-15-17/h4-7,17H,2-3,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBQIRYCGVMFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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